molecular formula C8H10BrNO B12070581 O-[2-(4-bromophenyl)ethyl]hydroxylamine

O-[2-(4-bromophenyl)ethyl]hydroxylamine

Cat. No.: B12070581
M. Wt: 216.07 g/mol
InChI Key: DWYMLUOGVAXFET-UHFFFAOYSA-N
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Description

O-[2-(4-Bromophenyl)ethyl]hydroxylamine is a hydroxylamine derivative characterized by a 4-bromophenyl group attached to an ethyl chain, which is further linked to a hydroxylamine (-NHOH) functional group. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, medicinal chemistry, and catalysis. The bromophenyl substituent may enhance stability and reactivity in cross-coupling reactions, though this requires further validation.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

O-[2-(4-bromophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4H,5-6,10H2

InChI Key

DWYMLUOGVAXFET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCON)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(4-bromophenyl)ethyl]hydroxylamine typically involves the reaction of 4-bromophenylethylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydroxylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

O-[2-(4-bromophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

O-[2-(4-bromophenyl)ethyl]hydroxylamine serves as an important intermediate in organic synthesis. It can be synthesized through the reaction of 4-bromophenylethylamine with hydroxylamine hydrochloride. This method can be optimized for higher yields and purity, making it suitable for industrial applications.

Key Reactions:

  • Oxidation: The compound can participate in oxidation reactions to form nitroso or nitro derivatives.
  • Reduction: It can also undergo reduction to yield various amines.
  • Substitution Reactions: The hydroxylamine group allows for diverse substitution reactions, making it versatile in synthetic pathways.

Biological Applications

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. The compound's mechanism of action involves its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules, which can modulate enzyme activity and influence various biochemical pathways .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens. Its ability to inhibit specific enzymes by binding to active sites suggests potential therapeutic applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. Research indicates that it can increase p21 mRNA levels while decreasing cyclin D1 and p53 gene expression in cancer cell lines .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme kinetics, this compound was found to inhibit certain enzymes effectively by binding to their active sites. This property makes it a candidate for further investigation as a drug lead compound .

Case Study 2: Antiproliferative Activity

Another study evaluated the antiproliferative activity of various derivatives of this compound against breast and prostate cancer cell lines. The results indicated that some derivatives exhibited enhanced potency compared to existing treatments, highlighting the compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of O-[2-(4-bromophenyl)ethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions that form C–N, N–N, O–N, and S–N bonds. These interactions facilitate the compound’s role as an electrophilic aminating agent, enabling the formation of complex molecular structures .

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance : Bulky substituents like mesitylsulfonyl or pyridinyl may reduce reaction yields due to steric clashes, as seen in the 78% yield for alcohol reduction in . The bromophenyl group, while moderately bulky, may offer a balance between reactivity and steric accessibility.

Key Observations :

  • Safety : The bromophenyl group may release hydrogen bromide (HBr) upon decomposition, similar to the ethyl ether analogue in . In contrast, the trimethylsilyl compound produces corrosive HCl and siloxanes, necessitating stricter handling protocols .
  • Storage : Bromophenyl derivatives likely require dry, inert conditions to prevent decomposition, whereas silyl-protected hydroxylamines demand moisture-free environments .

Key Observations :

  • The bromophenyl group’s electron-withdrawing nature may favor participation in Suzuki-Miyaura or Ullmann couplings, unlike mesitylsulfonyl or silyl analogues.
  • highlights hydroxylamines as antiviral agents, suggesting that the bromophenyl derivative could be explored for similar bioactivity .

Biological Activity

O-[2-(4-bromophenyl)ethyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Chemical Formula : C9_{9}H10_{10}BrN1_{1}O1_{1}
  • Molecular Weight : Approximately 229.09 g/mol
  • Functional Groups : Hydroxylamine and bromobenzene moiety.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, in vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50_{50} values observed in different cell lines:

Cell Line IC50_{50} (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.3
A549 (lung cancer)10.7
PC3 (prostate cancer)8.9

These results suggest that this compound has a promising profile as a potential chemotherapeutic agent.

The mechanism by which this compound exerts its antitumor effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase, thereby inhibiting cell division.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects.

Study 1: In Vivo Evaluation

A study conducted on mice bearing Ehrlich Ascites Carcinoma (EAC) showed that administration of this compound led to a significant reduction in tumor volume and increased survival rates compared to control groups. The treatment resulted in:

  • Tumor Volume Reduction : Average reduction of 75% in tumor volume.
  • Survival Rate Improvement : Increased median survival time from 30 days to 45 days post-treatment.

Histopathological analysis confirmed the absence of significant organ toxicity, indicating a favorable safety profile for further development as a therapeutic agent .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with key targets involved in cancer progression, such as:

  • VEGFR : Vascular Endothelial Growth Factor Receptor
  • EGFR : Epidermal Growth Factor Receptor

The docking scores indicated high binding affinities, suggesting that this compound could effectively inhibit these targets, which are crucial for tumor angiogenesis and growth .

Q & A

Basic Questions

Q. What are the established synthetic routes for O-[2-(4-bromophenyl)ethyl]hydroxylamine, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives using 2-(4-bromophenyl)ethyl halides as electrophiles. Alternatively, methanolysis of hydroxylamine sulfonates (e.g., tosyl or mesyl derivatives) is effective. Yield optimization depends on reaction time (typically 12-24 hours), temperature (40-60°C), and the use of protecting groups (e.g., Boc) to prevent side reactions. Catalytic bases like K₂CO₃ enhance nucleophilic substitution efficiency .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the bromophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and hydroxylamine NH (δ ~5.0–6.0 ppm, broad).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for research use).
  • X-ray Crystallography : If crystalline, this confirms stereochemistry and bond lengths, as demonstrated for structurally similar bromophenyl derivatives .

Q. How is the stability of this compound maintained during storage?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Stabilize with antioxidants (e.g., BHT at 0.1% w/w) and avoid exposure to light or moisture. Pre-purge storage vials with inert gas to minimize decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing 4-bromophenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The bromine atom’s inductive effect increases the electrophilicity of the adjacent ethyl chain, accelerating SN2 reactions. Comparative studies with electron-donating groups (e.g., 4-methoxyphenyl) show reduced reactivity. Kinetic assays (e.g., monitoring by ¹H NMR or LC-MS) quantify rate differences, while Hammett plots correlate substituent effects .

Q. What strategies resolve contradictions in reported reaction pathways (e.g., oxidation vs. nucleophilic substitution)?

  • Methodological Answer :

  • Conditional Analysis : Vary pH (acidic vs. basic), solvents (polar aprotic vs. protic), and catalysts (e.g., Pd for cross-coupling).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in hydroxylamine) or trapping agents (e.g., TEMPO for radical pathways).
  • Computational Modeling : DFT calculations predict favored pathways under specific conditions, aligning with experimental observations .

Q. How is this compound applied in enzyme inhibition studies?

  • Methodological Answer : The hydroxylamine group acts as a nucleophile to covalently modify enzyme active sites (e.g., serine hydrolases). Protocols include:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to visualize binding modes.
  • SAR Studies : Modify the bromophenyl or ethyl linker to optimize potency, referencing analogs like 4-[2-(4-bromophenyl)ethyl]morpholine .

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